PF-3450074

Übersicht

Beschreibung

PF-3450074 ist eine niedermolekulare Verbindung, die für ihre potente antivirale Aktivität gegen das humane Immundefizienzvirus (HIV) bekannt ist. Sie zielt speziell auf das Kapsidprotein von HIV-1 ab, das für den Replikationszyklus des Virus entscheidend ist. Diese Verbindung hat sich gegen verschiedene Stämme von HIV-1 und HIV-2 als wirksam erwiesen und ist damit ein vielversprechender Kandidat für die antiretrovirale Therapie .

Wissenschaftliche Forschungsanwendungen

PF-3450074 wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Es dient als Modellverbindung für die Untersuchung von Kapsidprotein-Interaktionen und die Entwicklung neuer antiviraler Wirkstoffe.

Biologie: Die Verbindung wird verwendet, um die Mechanismen der HIV-Replikation und die Rolle von Kapsidproteinen zu untersuchen.

Medizin: this compound ist ein potenzieller Kandidat für die antiretrovirale Therapie und bietet eine Alternative zu bestehenden Behandlungen.

Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie wertvoll für die Entwicklung neuer therapeutischer Wirkstoffe und die Untersuchung von viralen Resistenzmechanismen .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Kapsidprotein von HIV-1 angreift. Es bindet an eine spezifische Tasche am Kapsidprotein und stört dessen normale Funktion. Diese Bindung stört die Fähigkeit des Virus, sich zu entkleiden und zu assemblieren, wodurch die virale Replikation gehemmt wird. Die Verbindung konkurriert auch mit Wirtsproteinen wie dem Spaltungs- und Polyadenylierungs-spezifischen Faktor 6 und dem Nukleoporin 153, wodurch der virale Lebenszyklus weiter blockiert wird .

Wirkmechanismus

Target of Action

The primary target of PF74 is the HIV-1 capsid protein (CA). The capsid surrounds the viral genome and plays essential roles throughout the viral life cycle. Notably, it interacts with multiple host factors, making it indispensable for viral replication .

Mode of Action

PF74 has a bimodal mechanism of action:

- At higher concentrations (greater than 10 µM), it triggers premature uncoating and blocks reverse transcription .

Biochemical Pathways

The affected pathways include reverse transcription, cytoplasmic transport, nuclear entry, and virion maturation. PF74 interacts with over 20 host factors crucial for HIV-1 infection .

Result of Action

PF74’s action leads to:

Action Environment

Environmental factors, such as pH, temperature, and cellular context, influence PF74’s efficacy and stability. Understanding these conditions is crucial for optimizing its antiviral effects.

Biochemische Analyse

Biochemical Properties

PF-3450074 plays a crucial role in biochemical reactions by specifically inhibiting the HIV-1 capsid protein (CA). It exhibits broad-spectrum inhibition of HIV isolates with submicromolar potency. This compound acts at an early stage of HIV-1 infection by directly competing with the binding of cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 kDa (NUP153) to the CA hexamer. This interaction blocks the uncoating, assembly, and reverse transcription steps of the viral life cycle .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting HIV-1 replication in target cells. The compound has been shown to increase the rate of HIV-1 CA multimerization in vitro, which affects the stability of the mature capsid. This disruption in capsid stability leads to impaired viral replication and reduced infectivity . Additionally, this compound inhibits reverse transcription in HeLa-P4 cells, further preventing the virus from establishing infection .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to a specific pocket on the HIV-1 capsid protein. This binding site is distinct from those targeted by other capsid inhibitors. This compound exerts its effects by directly competing with CPSF6 and NUP153 for binding to the CA hexamer. This competition prevents the proper assembly and disassembly of the viral capsid, thereby blocking the uncoating, assembly, and reverse transcription steps of the viral life cycle . The compound’s ability to bind to this unique pocket on the capsid protein underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against HIV-1. Long-term studies have shown that this compound can effectively inhibit viral replication over extended periods, with no significant degradation observed . Additionally, the compound’s impact on cellular function remains consistent, with sustained inhibition of HIV-1 replication in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits potent antiviral activity at submicromolar concentrations. At higher doses, this compound may exhibit toxic or adverse effects. It is crucial to determine the optimal dosage that maximizes antiviral efficacy while minimizing potential toxicity . Threshold effects have been observed, indicating that there is a specific concentration range within which this compound is most effective.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s primary target is the HIV-1 capsid protein, but it also interacts with host factors such as CPSF6 and NUP153. These interactions play a crucial role in the compound’s mechanism of action, as they prevent the proper assembly and disassembly of the viral capsid . The metabolic pathways involving this compound are essential for its antiviral activity and therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to bind to the HIV-1 capsid protein facilitates its localization to the site of viral replication. This targeted distribution ensures that this compound exerts its inhibitory effects precisely where they are needed . The compound’s transport and distribution mechanisms are critical for its antiviral efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the HIV-1 capsid protein within infected cells. The compound’s binding to the capsid protein directs it to the site of viral replication, where it exerts its inhibitory effects. This subcellular localization is essential for the compound’s activity, as it ensures that this compound effectively disrupts the viral life cycle . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are crucial for its function.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PF-3450074 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehört die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

In einem industriellen Umfeld würde die Produktion von this compound die Skalierung des Laborsyntheseprozesses umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Sicherstellung einer konsistenten Qualitätskontrolle. Die Verbindung wird in der Regel durch Kristallisation oder Chromatographietechniken gereinigt, um die gewünschten Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PF-3450074 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen auf dem Molekül zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Zu den gängigen Oxidationsmitteln gehören Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können verwendet werden, abhängig von der gewünschten Substitution

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten oder Ketonderivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen auf das Molekül einführen können .

Vergleich Mit ähnlichen Verbindungen

PF-3450074 ist einzigartig in seiner zweistufigen Aktivität, die sowohl frühe als auch späte Stadien des HIV-Replikationszyklus beeinflusst. Ähnliche Verbindungen umfassen:

GS-CA1: Ein weiterer Kapsidinhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen Bindungsaffinitäten.

BI-1 und BI-2: Pyrrolopyrazolon-Inhibitoren, die den Kapsidkomplex stabilisieren, aber nur während der frühen Phase des Replikationszyklus aktiv sind.

This compound zeichnet sich durch seine Breitbandaktivität und Wirksamkeit gegen mehrere HIV-Stämme aus, wodurch es eine wertvolle Ergänzung des Arsenals antiretroviraler Wirkstoffe darstellt .

Eigenschaften

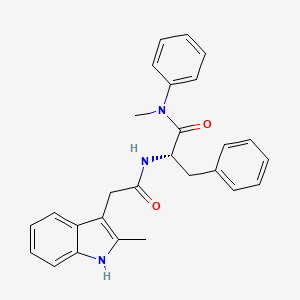

IUPAC Name |

(2S)-N-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]-N,3-diphenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2/c1-19-23(22-15-9-10-16-24(22)28-19)18-26(31)29-25(17-20-11-5-3-6-12-20)27(32)30(2)21-13-7-4-8-14-21/h3-16,25,28H,17-18H2,1-2H3,(H,29,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDFWSNAQWFRRF-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

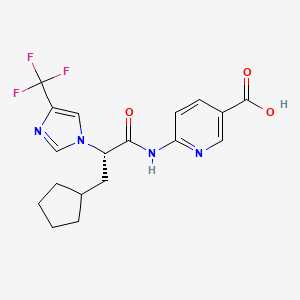

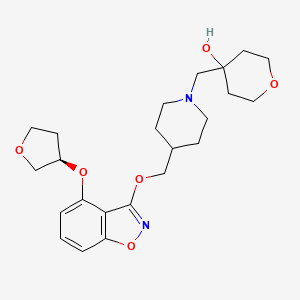

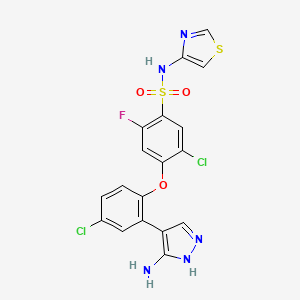

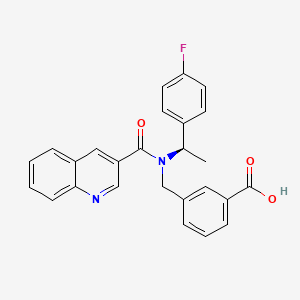

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one](/img/structure/B609954.png)

![4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine](/img/structure/B609955.png)

![4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One](/img/structure/B609957.png)

![2-Methoxy-3-(2-(2-methoxyethoxy)ethoxy)-11h-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B609960.png)